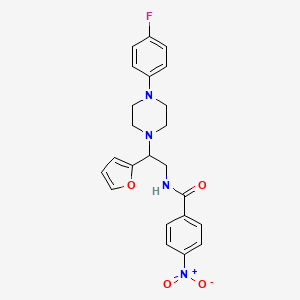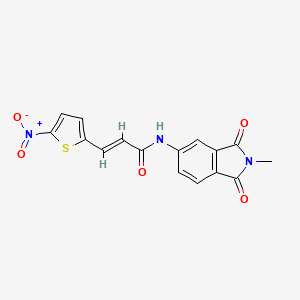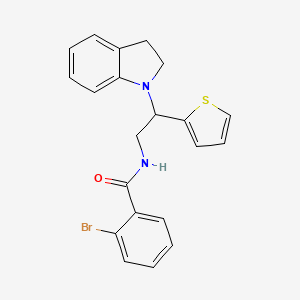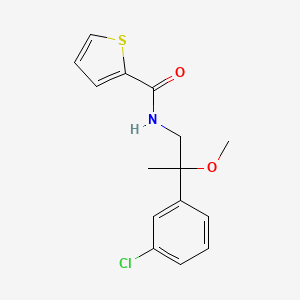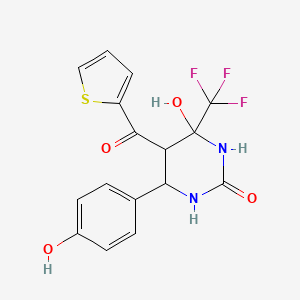
4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C16H13F3N2O4S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
The synthesis and reactions of hydroxythiophene derivatives, including compounds related to the title compound, provide insight into their structural and tautomeric properties. For example, the synthesis of trihalogenated hydroxythiophenes has been explored, revealing unique tautomeric behaviors and reactions with various reagents, leading to derivatives with potential applications in material science and organic synthesis (Skramstad et al., 2000). Similarly, the study of thiophene/phenylene co-oligomers with different terminal groups, including those with electronic properties like trifluoromethyl groups, opens pathways for their use in optoelectronic device applications (Katagiri et al., 2007).
Photophysical and Computational Studies
Research on pi-conjugated systems with thiophene units, such as bis- and tris-1,3,2-benzodiazaboroles and related bis(boryl) dithiophenes, showcases their potential for use in light-emitting devices due to their intense blue/violet luminescence and high quantum yields. Computational studies help in understanding the absorption properties and electron transitions within these molecules, further hinting at their suitability for electronic applications (Weber et al., 2009).
Materials Chemistry and Organic Frameworks
The formation of surface covalent organic frameworks (COFs) based on polyester condensation between hydroxyphenyl compounds and benzene-1,3,5-tricarbonyl trichloride demonstrates the potential of these compounds in creating novel materials with hexagonal cavities. Such materials are of interest for their structural properties and potential applications in catalysis, storage, and filtration technologies (Marele et al., 2012).
Hydrogen-Bonding Networks and Crystal Engineering
The study of trisphenols, including compounds with hydroxyphenyl groups, highlights their ability to form three-dimensional hydrogen-bonding networks. Such structures are significant in crystal engineering, offering insights into the design of molecular materials with specific physical and chemical properties (Ferguson et al., 1997).
Photolysis and Photoaffinity Probes
Research into the photolysis of aryl-trifluoromethyl diazirines, including the study of their reactions and potential reversibility in photoinsertion processes, sheds light on the complexities of using such compounds in biological studies and the limitations they may face in providing primary sequence data (Platz et al., 1991).
特性
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)15(25)11(13(23)10-2-1-7-26-10)12(20-14(24)21-15)8-3-5-9(22)6-4-8/h1-7,11-12,22,25H,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMXIWSZJUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)
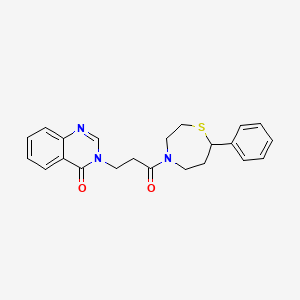
![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)
![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)
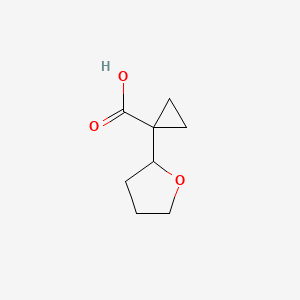
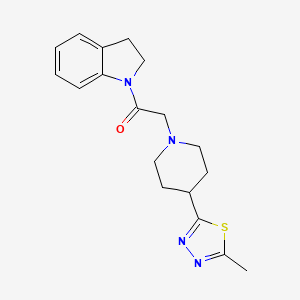
![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
